![molecular formula C50H91N5O B13386412 2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine; 2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine; 5-methylidene-6-propan-2-yl-4-azaspiro[25]octane; 2-methylidene-3-propan-2-ylpiperidine; 6-propan-2-yl-4-azaspiro[24]heptan-5-one” is a complex organic molecule with multiple structural variations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the piperidine and pyrrolidine rings.
Cyclization Reactions: These are crucial for forming the spiro and aza structures.
Hydrogenation: This step may be used to reduce double bonds and stabilize the final product.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are commonly employed.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-6-methylidene-5-propan-2-ylpiperidine
- 2,2-Dimethyl-5-methylidene-4-propan-2-ylpyrrolidine
- 5-Methylidene-6-propan-2-yl-4-azaspiro[2.5]octane
- 2-Methylidene-3-propan-2-ylpiperidine
- 6-Propan-2-yl-4-azaspiro[2.4]heptan-5-one
Uniqueness
The uniqueness of these compounds lies in their structural diversity and the presence of multiple functional groups, which contribute to their varied chemical reactivity and potential applications. Compared to similar compounds, they may offer enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C50H91N5O |
|---|---|
Molecular Weight |
778.3 g/mol |
IUPAC Name |
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C11H19N.C11H21N.C10H19N.C9H15NO.C9H17N/c1-8(2)10-4-5-11(6-7-11)12-9(10)3;1-8(2)10-6-7-11(4,5)12-9(10)3;1-7(2)9-6-10(4,5)11-8(9)3;1-6(2)7-5-9(3-4-9)10-8(7)11;1-7(2)9-5-4-6-10-8(9)3/h8,10,12H,3-7H2,1-2H3;8,10,12H,3,6-7H2,1-2,4-5H3;7,9,11H,3,6H2,1-2,4-5H3;6-7H,3-5H2,1-2H3,(H,10,11);7,9-10H,3-6H2,1-2H3 |
InChI Key |
OYQZHJMLVGRVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCNC1=C.CC(C)C1CCC(NC1=C)(C)C.CC(C)C1CCC2(CC2)NC1=C.CC(C)C1CC(NC1=C)(C)C.CC(C)C1CC2(CC2)NC1=O |
Related CAS |
41724-56-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


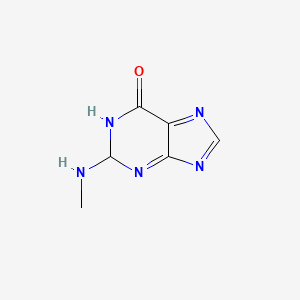
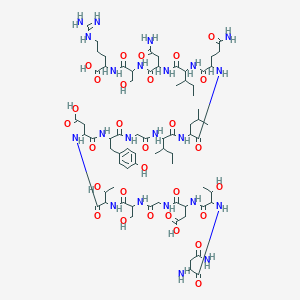
![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
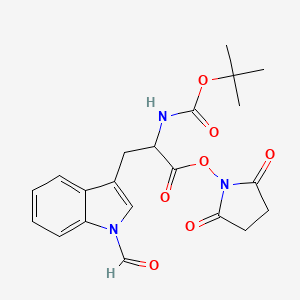
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
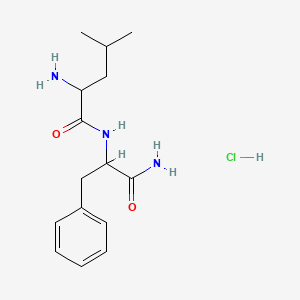
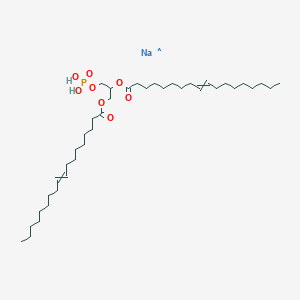

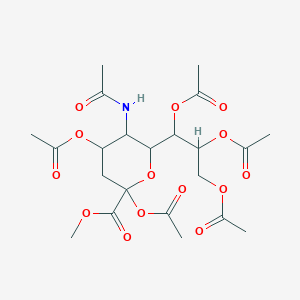
![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)
![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)

![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
